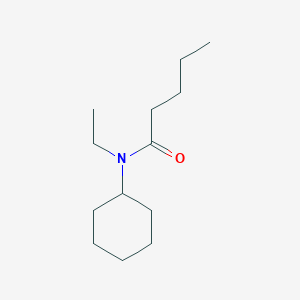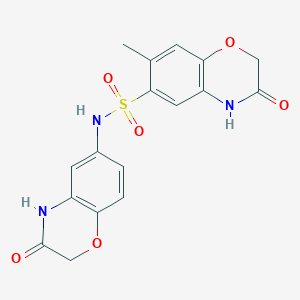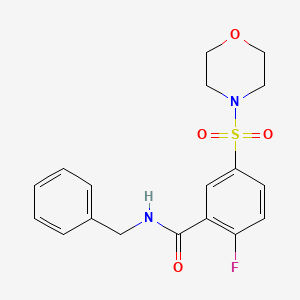![molecular formula C15H17NO3Si B4705982 dimethyl[(4-nitrophenoxy)methyl]phenylsilane](/img/structure/B4705982.png)
dimethyl[(4-nitrophenoxy)methyl]phenylsilane
Descripción general
Descripción
Dimethyl[(4-nitrophenoxy)methyl]phenylsilane, also known as DNPMS, is a silane compound that has gained significant attention in scientific research due to its unique properties. DNPMS is a versatile compound that has been used in various fields, including material science, organic chemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of dimethyl[(4-nitrophenoxy)methyl]phenylsilane is not well understood. However, it is believed that this compound acts as a pharmacophore by binding to specific targets in cancer cells, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and prostate cancer cells. This compound induces cell death by triggering apoptosis, a process that leads to the programmed death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using dimethyl[(4-nitrophenoxy)methyl]phenylsilane in lab experiments is its high reactivity and selectivity. This compound is a versatile compound that can be used in various chemical reactions, making it an ideal compound for organic synthesis. However, one of the limitations of using this compound is its toxicity. This compound is a toxic compound that requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of dimethyl[(4-nitrophenoxy)methyl]phenylsilane in scientific research. One potential direction is the development of novel anti-cancer agents based on the structure of this compound. Another potential direction is the use of this compound as a precursor for the synthesis of functionalized siloxane polymers with unique properties. Additionally, the use of this compound as a protecting group for alcohols and amines in organic synthesis could lead to the development of novel chemical reactions.
Aplicaciones Científicas De Investigación
Dimethyl[(4-nitrophenoxy)methyl]phenylsilane has been used in various scientific research applications, including material science, organic chemistry, and pharmacology. In material science, this compound has been used as a precursor for the synthesis of functionalized siloxane polymers. In organic chemistry, this compound has been used as a protecting group for alcohols and amines. In pharmacology, this compound has been used as a pharmacophore for the design of novel anti-cancer agents.
Propiedades
IUPAC Name |
dimethyl-[(4-nitrophenoxy)methyl]-phenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3Si/c1-20(2,15-6-4-3-5-7-15)12-19-14-10-8-13(9-11-14)16(17)18/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVDUPCZEUFACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(COC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4705908.png)
![2-{3-[(2-bromophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4705912.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4705921.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4705930.png)
![3-({3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4705949.png)
![methyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4705954.png)
![N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4705962.png)


![4-bromo-N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}benzamide](/img/structure/B4706003.png)
![ethyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4706007.png)
![1-(3-methylphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4706015.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B4706023.png)